Metanil yellow

Description

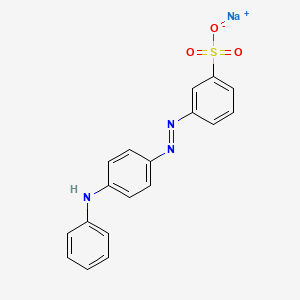

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGZLYXAPMMJTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4005-68-9 (Parent) | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041722 | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metanil yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANIL YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metanil yellow chemical structure and properties

Metanil yellow, also known as Acid Yellow 36, is a synthetic azo dye characterized by its vibrant yellow hue. While it finds applications in various industries, including as a pH indicator and a biological stain, its use as a food additive is prohibited in many countries due to its toxicological profile. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological effects of this compound, with a focus on experimental protocols and the molecular pathways associated with its toxicity.

Chemical Structure and Identification

This compound is the sodium salt of 3-[(4-anilinophenyl)diazenyl]benzenesulfonic acid.[1][2] It belongs to the monoazo class of dyes, containing a single azo group (-N=N-) that acts as the chromophore responsible for its color.

IUPAC Name: Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate[1]

Synonyms: Acid Yellow 36, C.I. 13065[3]

CAS Number: 587-98-4[1]

Chemical Formula: C₁₈H₁₄N₃NaO₃S

Molecular Weight: 375.38 g/mol [3]

Physicochemical Properties

This compound is an orange-gold to yellow powder with good solubility in water and ethanol. A summary of its key quantitative properties is presented in the table below.

| Property | Value | References |

| Physical State | Solid, powder | |

| Appearance | Orange-gold to yellow | |

| Molecular Weight | 375.38 g/mol | [3] |

| Melting Point | > 250 °C | [1] |

| Solubility in Water | 25 g/L | |

| λmax (in Methanol) | 413-419 nm | |

| λmax (in Water) | ~427-440 nm | [4] |

| pH Indicator Range | pH 1.2 (Red) to 3.2 (Yellow) | [1][5] |

Synthesis of this compound

The synthesis of this compound is a classic example of a diazotization and azo coupling reaction. The general procedure involves two main steps:

-

Diazotization of Metanilic Acid: Metanilic acid (m-aminobenzenesulfonic acid) is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.

-

Azo Coupling with Diphenylamine (B1679370): The diazonium salt is then coupled with diphenylamine. The diphenylamine acts as the coupling component, and the electrophilic diazonium ion attacks the electron-rich aromatic ring of diphenylamine to form the azo dye.

Experimental Protocols

Preparation of this compound pH Indicator Solution (0.1% w/v)

This protocol describes the preparation of a 0.1% (w/v) solution of this compound for use as a pH indicator.

Materials:

-

This compound powder

-

Distilled water

-

Volumetric flask (100 mL)

-

Weighing balance

Procedure:

-

Weigh out 0.1 g of this compound powder.

-

Dissolve the powder in 50 mL of methanol in a 100 mL volumetric flask.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Mix the solution thoroughly.

-

Store the indicator solution in a well-stoppered bottle.[6]

Histological Staining with this compound (Counterstain)

This compound is often used as a counterstain in various histological staining protocols, such as the Alcian Blue-H&E-Metanil Yellow stain for diagnosing Barrett's esophagus. The following is a generalized workflow for using this compound as a counterstain.

Toxicology and Biological Effects

The use of this compound in food is a significant health concern due to its demonstrated toxicity in animal studies. The primary toxic effects are neurotoxicity and hepatotoxicity.

Hepatotoxicity

This compound has been shown to induce both Phase I and Phase II xenobiotic-metabolizing enzymes in the liver. This bifunctional induction suggests an interaction with the aryl hydrocarbon (Ah) receptor. The induction of cytochrome P450 enzymes can lead to the formation of reactive metabolites, which in turn can cause oxidative stress and cellular damage. This process can lead to lipid peroxidation and depletion of glutathione, a key antioxidant.

Neurotoxicity

Studies have indicated that chronic consumption of this compound can lead to neurotoxicity. The proposed mechanisms include alterations in the levels of key neurotransmitters such as noradrenaline, dopamine, and serotonin (B10506) in different brain regions. Additionally, this compound has been shown to inhibit the activity of acetylcholine (B1216132) esterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This disruption of neurotransmitter systems can impair learning and memory.

Conclusion

This compound is a synthetic azo dye with important applications in analytical chemistry and histology. However, its potential for hepatotoxicity and neurotoxicity, primarily through the induction of oxidative stress and disruption of neurotransmitter systems, makes it unsuitable for consumption. The detailed understanding of its chemical properties and biological effects is crucial for researchers and professionals in the fields of toxicology, drug development, and food safety.

References

An In-depth Technical Guide to the Synthesis and Purification of Metanil Yellow

For Researchers, Scientists, and Drug Development Professionals

Metanil yellow, also known as Acid Yellow 36, is an azo dye characterized by its vibrant yellow color. While it has applications as a pH indicator and in the dyeing industry for materials like leather, paper, and textiles, its use in food products is prohibited in many countries due to health concerns. This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, tailored for a scientific audience.

Core Synthesis: A Two-Step Process

The synthesis of this compound is primarily achieved through a well-established two-step reaction common for azo dyes: diazotization followed by an azo coupling reaction. The process begins with the diazotization of an aromatic amine, in this case, metanilic acid (3-aminobenzenesulfonic acid). The resulting diazonium salt is then coupled with diphenylamine (B1679370) to form the final this compound molecule.

Step 1: Diazotization of Metanilic Acid

In this initial step, metanilic acid is converted into a diazonium salt. This is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Step 2: Azo Coupling with Diphenylamine

The second step involves the electrophilic substitution reaction between the diazonium salt formed in the previous step and an electron-rich aromatic compound, diphenylamine. The diazonium ion acts as the electrophile and attacks the activated aromatic ring of diphenylamine, typically at the para position, to form the stable azo compound, this compound. The pH of the reaction medium is a critical parameter in this step, with the coupling to aromatic amines generally carried out in acidic to neutral conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is based on the general principles of azo dye synthesis and information from industrial preparation methods.[1][2]

Materials:

-

Metanilic acid (3-aminobenzenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Diphenylamine

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of Metanilic Acid:

-

In a beaker, prepare a solution of metanilic acid in an aqueous sodium carbonate solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled solution of sodium nitrite in water to the metanilic acid solution, stirring continuously.

-

Slowly add concentrated hydrochloric acid to the mixture while maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.

-

-

Coupling Reaction:

-

In a separate beaker, prepare a solution of diphenylamine in a suitable solvent, such as a dilute acid.

-

Cool the diphenylamine solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the diphenylamine solution with vigorous stirring.

-

Continue stirring the reaction mixture at 0-5 °C for a period of time to ensure the completion of the coupling reaction. The formation of the yellow dye will be observed.

-

-

Isolation of Crude this compound:

-

The crude this compound can be precipitated from the reaction mixture by the addition of sodium chloride, a process known as "salting out".

-

Filter the precipitated dye using vacuum filtration and wash with a cold, saturated sodium chloride solution to remove unreacted starting materials and by-products.

-

Purification of this compound by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like azo dyes. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., ethanol-water mixture, acetic acid)

-

Activated charcoal (optional, for decolorizing)

Procedure:

-

Solvent Selection:

-

Perform small-scale solubility tests to determine a suitable solvent or solvent mixture for recrystallization. Ethanol-water mixtures are often effective for polar organic compounds.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of the hot recrystallization solvent to dissolve the dye completely. The solution should be saturated.

-

-

Decolorization (Optional):

-

If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them. Boil the solution for a few minutes.

-

-

Hot Filtration:

-

If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals thoroughly to remove any residual solvent. The melting point of the purified this compound can be measured to assess its purity.

-

Quantitative Data

The following table summarizes key quantitative parameters for this compound. It is important to note that reaction yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₅N₃NaO₃S | |

| Molecular Weight | 375.38 g/mol | |

| Commercial Purity (Dye Content) | ≥70% - ≥78% | |

| pH Indicator Range | pH 1.2 (red) - 2.3 (yellow) | |

| Melting Point | >250 °C |

Process Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Disclaimer: The experimental protocols provided are for informational purposes and should be performed by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. The synthesis and handling of chemicals, particularly diazonium salts which can be explosive when dry, require careful attention to safety guidelines.

References

Spectroscopic Fingerprinting of Metanil Yellow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Metanil yellow, a synthetic azo dye, utilizing Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quantification of this compound in various applications, including pharmaceutical analysis and safety assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is primarily used for its quantification and to study its electronic transitions. The dye exhibits characteristic absorption maxima in the visible and ultraviolet regions, corresponding to its chromophoric structure.

Quantitative Data

| Parameter | Value | Solvent/Conditions | Reference |

| λmax 1 | ~427-437 nm | Water, pH 6.5 | [1][2][3] |

| λmax 2 | ~268 nm | Water, pH 6.5 | [1] |

| Molar Absorptivity (ε) | Not explicitly found in searches | - |

Note: The absorption maximum in the visible region can be influenced by the solvent and the pH of the solution.

Experimental Protocol

Objective: To determine the UV-Vis absorption spectrum of this compound and quantify its concentration.

Materials:

-

This compound analytical standard

-

Distilled or deionized water (or other appropriate solvent)

-

Spectrophotometer grade cuvettes (quartz for UV region)

-

A calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a cuvette with the solvent used for preparing the standards and use it as a blank to zero the instrument.

-

Sample Measurement: Record the absorbance spectra of each working standard and the sample solution.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For quantification, a calibration curve can be constructed by plotting the absorbance at λmax against the concentration of the standards. The concentration of the unknown sample can then be determined from its absorbance using the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds.

Quantitative Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400 | N-H stretching | Secondary amine | Inferred from structure |

| ~1600 | C=C stretching | Aromatic rings | Inferred from structure |

| ~1500 | N=N stretching | Azo group | Inferred from structure |

| ~1140-1180 | S=O stretching | Sulfonate group | [4] |

| ~1035 | S-O stretching | Sulfonate group | [4] |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Materials:

-

This compound analytical standard

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

A calibrated Fourier-Transform Infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the IR spectrum of the this compound pellet, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the this compound molecule.

Quantitative Data

Due to the limited availability of publicly accessible, detailed NMR data for this compound, a comprehensive table of chemical shifts, multiplicities, and coupling constants cannot be provided. However, a representative ¹H NMR spectrum has been found and is described below.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm) due to the presence of multiple phenyl rings. The protons on the different rings will have distinct chemical shifts depending on their electronic environment, influenced by the azo bridge, the sulfonate group, and the secondary amine. The N-H proton of the secondary amine may appear as a broader signal.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a series of signals corresponding to the different carbon atoms in the aromatic rings. The chemical shifts will be influenced by the nature of the substituents on each ring. Carbons attached to the nitrogen and sulfur atoms will have characteristic chemical shifts.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound analytical standard

-

Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated Chloroform, CDCl₃)

-

NMR tubes

-

A high-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The chemical shifts, multiplicities, and integration of the signals are then analyzed to elucidate the molecular structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Solubility of Metanil Yellow in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Metanil yellow, a monoazo dye, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound for its application in laboratory and industrial settings.

Quantitative Solubility Data

This compound exhibits a range of solubilities in different organic solvents. While extensive quantitative data is not widely published, available information indicates its solubility characteristics as summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Organic Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Methanol | Alcohol | 0.1 | Not Specified | Orange to very deep orange solution.[1] |

| Ethanol | Alcohol | Soluble | Not Specified | Qualitative data indicates solubility.[2] |

| Acetone | Ketone | Slightly Soluble | Not Specified | Qualitative data indicates slight solubility.[2] |

| Benzene | Aromatic Hydrocarbon | Moderately Soluble | Not Specified | Qualitative data indicates moderate solubility.[2] |

| Diethyl Ether | Ether | Moderately Soluble | Not Specified | Qualitative data indicates moderate solubility.[2] |

| Ethylene Glycol Ether | Glycol Ether | Soluble | Not Specified | Qualitative data indicates solubility.[2] |

| Acetonitrile | Nitrile | Good Solubility | Not Specified | Used as a solvent for nonlinear optical studies, indicating good solubility.[3] |

Note: "Soluble," "Moderately Soluble," and "Slightly Soluble" are qualitative descriptions and are included in the absence of precise numerical data. Further experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

The solubility of this compound in organic solvents can be determined using several established methods. Two common and reliable methods are the Gravimetric Method and UV-Vis Spectrophotometry.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Experimental Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath and agitate it (e.g., using a magnetic stirrer or a shaker) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a calibrated volumetric pipette, ensuring no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at room temperature or with gentle heating. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound is recommended to ensure complete solvent removal without degrading the dye.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Express the solubility as grams of this compound per 100 mL of the solvent using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100

-

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law. It requires the preparation of a calibration curve.

Experimental Workflow:

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Detailed Steps:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the chosen organic solvent with a precisely known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution over the visible spectrum (typically 400-700 nm).

-

Measure the absorbance of each standard solution at the determined λmax using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept).

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent at a constant temperature, as described in the gravimetric method.

-

After allowing the undissolved solid to settle, carefully withdraw a small, precise volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to g/100 mL to express the solubility.

-

Signaling Pathways and Logical Relationships

While this compound is primarily used as a dye and pH indicator, its detection in various matrices often involves specific analytical workflows. The following diagram illustrates a generalized logical workflow for the detection and quantification of this compound in a sample, a process relevant to quality control and safety assessment in various industries.

Caption: General workflow for this compound detection and quantification.

This guide provides foundational information on the solubility of this compound in organic solvents and outlines detailed experimental procedures for its determination. For critical applications, it is recommended to perform solubility tests under the specific conditions of temperature and solvent grade that will be employed.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicological Effects of Metanil Yellow on Cell Lines

Introduction

This compound is a synthetic, water-soluble azo dye, chemically known as 3-[[4-(Phenylamino) phenyl] azo] benzene (B151609) sulfonic acid monosodium salt.[1] It is widely used in industries such as textiles, leather, and paper for its vibrant yellow color. Despite being a non-permitted food colorant in many countries, it is frequently and illegally used as an additive in various foodstuffs like lentils, turmeric powder, and sweets to enhance their appearance for commercial gain.[2] Continuous consumption of this compound poses significant health risks, including potential damage to vital organs like the liver, kidneys, and nervous system, and it has been linked to carcinogenic and neurotoxic effects.[2] This guide provides a detailed overview of the toxicological effects of this compound at the cellular level, focusing on its impact on cytotoxicity, genotoxicity, oxidative stress, and apoptosis.

Cytotoxicity

Cytotoxicity refers to the ability of a substance to cause damage or death to cells. While specific IC50 (half-maximal inhibitory concentration) values for this compound across various mammalian cell lines are not extensively documented in publicly available literature, numerous studies on animal models and other biological systems confirm its cytotoxic nature. For instance, exposure to this compound has been shown to cause extensive degeneration and destruction of hepatic cells, gastric glands, and intestinal microvilli in fish models.[2] The dye's toxic effects lead to a disruption of cellular integrity and function.

General Workflow for In Vitro Cytotoxicity Assessment

A common method to assess the cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The workflow below illustrates the typical steps involved in such an experiment.

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity

Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. This compound has demonstrated clear genotoxic and cytotoxic effects in various studies.[3]

The Allium cepa (onion root tip) assay is a well-established and sensitive method for evaluating the genotoxicity of chemical compounds. Studies using this model have shown that this compound induces a range of chromosomal aberrations and negatively impacts the rate of cell division.[3][4][5]

Quantitative Genotoxicity Data (Allium cepa model)

The following tables summarize the dose- and time-dependent genotoxic effects of this compound on the root meristematic cells of Allium cepa.

Table 1: Effect of this compound on Mitotic Index (MI) in Allium cepa

| Concentration (%) | Exposure Time | Mitotic Index (Mean ± SD) | Significance vs. Control |

|---|---|---|---|

| Control | 24h | 9.58 ± 0.36 | - |

| 0.25 | 24h | 8.32 ± 0.28 | p < 0.05 (Significant) |

| 0.50 | 24h | 7.89 ± 0.34 | p < 0.05 (Significant) |

| 0.75 | 24h | 6.54 ± 0.29 | p < 0.001 (Highly Significant) |

| 1.0 | 24h | 5.87 ± 0.31 | p < 0.001 (Highly Significant) |

| Control | 48h | 9.62 ± 0.29 | - |

| 0.25 | 48h | 7.54 ± 0.25 | p < 0.001 (Highly Significant) |

| 0.50 | 48h | 6.87 ± 0.30 | p < 0.001 (Highly Significant) |

| 0.75 | 48h | 5.43 ± 0.26 | p < 0.001 (Highly Significant) |

| 1.0 | 48h | 4.65 ± 0.28 | p < 0.001 (Highly Significant) |

Data adapted from studies on Allium cepa.[1]

Table 2: Chromosomal Aberrations Induced by this compound in Allium cepa

| Concentration (%) | Exposure Time | Total Abnormalities (%) | Types of Aberrations Observed |

|---|---|---|---|

| Control | 24h / 48h | Low (baseline) | - |

| 0.25 | 24h | Insignificant increase | Metaphase disorientation, stickiness |

| 0.50 | 24h | Significant increase | Stickiness (metaphase/anaphase), anaphase bridge |

| 0.75 | 24h | Highly significant increase | Anaphase bridge, c-mitosis, chromosome breaks |

| 1.0 | 24h | Highly significant increase | Disorientation, stickiness, bridges, breaks |

| 0.25 - 1.0 | 48h | Highly significant increase at all concentrations | All previously mentioned aberrations, with higher frequency |

Summary based on findings from genotoxicity studies.[3][4][5]

These results indicate that this compound significantly reduces the mitotic index (inhibits cell division) and induces various chromosomal abnormalities in a dose- and time-dependent manner.[4] The observed aberrations include sticky chromosomes, anaphase bridges, and chromosome breaks, all of which are indicators of severe genetic damage.[4]

Experimental Protocol: Allium cepa Genotoxicity Assay

-

Bulb Preparation: Healthy onion bulbs (Allium cepa) are grown in distilled water until roots reach 2-3 cm in length.

-

Treatment: The bulbs are transferred to different concentrations of this compound solutions (e.g., 0.25%, 0.50%, 0.75%, 1.0%) for specific exposure periods (e.g., 24 and 48 hours). A control group is maintained in distilled water.

-

Root Tip Fixation: After treatment, root tips are excised and fixed in Carnoy's fixative (e.g., ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

-

Hydrolysis & Staining: The fixed root tips are hydrolyzed with 1N HCl at 60°C for a few minutes and then stained with a suitable chromosome stain like acetocarmine or orcein.

-

Slide Preparation: The stained meristematic tip is squashed on a clean glass slide in a drop of 45% acetic acid and sealed.

-

Microscopic Analysis: Slides are observed under a light microscope. At least 1000-2000 cells per concentration are scored to determine the Mitotic Index (MI) and identify the frequency and types of chromosomal aberrations.

-

Calculation:

-

Mitotic Index (MI %) = (Total number of dividing cells / Total number of cells scored) x 100.[1]

-

Caption: Experimental workflow for the Allium cepa genotoxicity assay.

Oxidative Stress and Apoptosis

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This compound has been shown to induce significant oxidative stress, which is a key mechanism underlying its toxicity.[6][7] This oxidative stress can, in turn, trigger programmed cell death, or apoptosis.

Mechanism of Action

Studies in animal models have demonstrated that administration of this compound leads to:

-

Increased Lipid Peroxidation: A significant rise in malondialdehyde (MDA), a key marker of oxidative damage to lipids.[6][7]

-

Depletion of Antioxidant Enzymes: A significant reduction in the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[6][7]

This disruption of the cellular redox balance leads to damage of cellular components, including lipids, proteins, and DNA. The resulting cellular damage can activate apoptotic signaling pathways. Evidence suggests that this compound exposure leads to a significant elevation in the expression of cleaved caspase-3 , a critical executioner caspase in the apoptotic cascade.[6]

Table 3: Effect of this compound on Oxidative Stress Markers (Rat Model)

| Parameter | Effect of this compound Administration | Implication |

|---|---|---|

| Malondialdehyde (MDA) | Significant Increase[6][7] | Increased lipid peroxidation and cell membrane damage. |

| Superoxide Dismutase (SOD) | Significant Reduction[6][7] | Impaired detoxification of superoxide radicals. |

| Glutathione Peroxidase (GPx) | Significant Reduction[6] | Reduced ability to neutralize hydrogen peroxide and lipid hydroperoxides. |

| Cleaved Caspase-3 | Significant Elevation[6] | Activation of the final execution phase of apoptosis. |

Data compiled from in-vivo studies.[6][7]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced oxidative stress leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. Genotoxic effect of two commonly used food dyes this compound and carmoisine using Allium cepa L. as indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxic effect of two commonly used food dyes this compound and carmoisine using Allium cepa L. as indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ctdbase.org [ctdbase.org]

- 7. Ameliorating efficacy of eugenol against this compound induced toxicity in albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Metanil Yellow as a pH Indicator: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metanil yellow is a synthetic azo dye frequently employed in analytical chemistry as an acid-base indicator. Its distinct color transition from red in acidic media to yellow in alkaline conditions provides a clear visual endpoint for titrations and a method for pH estimation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a pH indicator, detailing the underlying chemical principles, structural transformations, and the experimental protocols for its characterization.

Core Mechanism of Action: An Acid-Base Equilibrium

The functionality of this compound as a pH indicator is rooted in its ability to exist in two distinct, colored forms depending on the hydrogen ion concentration (pH) of the solution. This phenomenon is governed by an acid-base equilibrium. The color change is attributed to the protonation and deprotonation of the dye molecule, which induces a significant structural rearrangement and, consequently, a shift in the molecule's light absorption properties.

In its deprotonated (basic) form, this compound exists predominantly as an azo tautomer, which imparts a yellow color to the solution. Upon acidification, the molecule accepts a proton, leading to the formation of a protonated species. This protonation is not a simple addition of H+ but triggers a tautomeric shift to a quinonoid-hydrazone structure, which is responsible for the red coloration.

The equilibrium between the yellow (basic) and red (acidic) forms can be represented as follows:

HIn (Red) ⇌ In⁻ (Yellow) + H⁺

Where HIn represents the protonated, acidic form of the indicator, and In⁻ represents the deprotonated, basic form. According to Le Chatelier's principle, in an acidic solution with a high concentration of H⁺ ions, the equilibrium shifts to the left, favoring the red HIn form. Conversely, in a more alkaline solution with a lower H⁺ concentration, the equilibrium shifts to the right, favoring the yellow In⁻ form.

The pH range over which this color change occurs is a characteristic property of the indicator and is related to its acid dissociation constant (pKa). For this compound, this transition is observed in the pH range of 1.2 to 3.2.[1]

Structural Transformation: Azo-Hydrazone Tautomerism

The distinct colors of the acidic and basic forms of this compound arise from changes in its electronic structure, specifically the interplay between azo and hydrazone tautomers.

-

Basic Form (Yellow): In solutions with a pH above 3.2, this compound exists predominantly in its deprotonated, azo form. The structure features a delocalized π-electron system across the two aromatic rings connected by the azo group (-N=N-). This extended conjugation is responsible for the absorption of light in the violet-blue region of the spectrum, resulting in the observed yellow color.

-

Acidic Form (Red): In strongly acidic solutions (pH below 1.2), one of the nitrogen atoms of the azo group becomes protonated. This protonation event facilitates a tautomeric rearrangement to a more stable resonance structure, the quinonoid-hydrazone form. This form has a different and more extended conjugated system compared to the azo form. This extended conjugation leads to a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule, causing it to absorb light in the blue-green region and appear red.

The following diagram illustrates the equilibrium between the azo and hydrazone tautomers of this compound:

Caption: Acid-base equilibrium of this compound.

Quantitative Data

The key quantitative parameters that define the behavior of this compound as a pH indicator are summarized in the table below.

| Parameter | Value | Reference(s) |

| pH Range | 1.2 - 3.2 | [1] |

| Color in Acidic Range | Red | [1] |

| Color in Basic Range | Yellow | [1] |

| pKa | ~1.75 | |

| λmax (Acidic Form) | ~530 nm | |

| λmax (Basic Form) | ~438 nm |

Note: The pKa and λmax values can vary slightly depending on the solvent and ionic strength of the solution.

Experimental Protocols

Spectrophotometric Determination of pKa

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using UV-Visible spectrophotometry. The principle lies in measuring the absorbance of the indicator solution at various pH values. The pKa can be determined from the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the basic and acidic forms against the pH.

Materials and Reagents:

-

This compound stock solution (e.g., 0.1% w/v in ethanol)

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 1 M, 0.1 M, 0.01 M)

-

Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 1 M, 0.1 M, 0.01 M)

-

Buffer solutions covering a pH range of 1 to 4 (e.g., glycine-HCl, citrate)

-

UV-Visible spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values ranging from approximately 1 to 4.

-

Prepare a working solution of this compound by diluting the stock solution with deionized water to a suitable concentration (the absorbance should be within the linear range of the spectrophotometer, typically between 0.2 and 0.8).

-

-

Determination of λmax:

-

Prepare two solutions of this compound: one in a strongly acidic solution (e.g., pH 1) and one in a solution where it is in its basic form (e.g., pH 4).

-

Scan the absorbance of each solution over the visible range (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms.

-

-

Data Collection:

-

Prepare a series of solutions by adding a constant small volume of the this compound working solution to a series of volumetric flasks containing the buffer solutions of different pH values.

-

Measure the absorbance of each solution at the λmax of the basic form (In⁻).

-

Measure the pH of each solution using a calibrated pH meter.

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log [(A - A_HIn) / (A_In⁻ - A)] Where:

-

A is the absorbance of the indicator at a given pH.

-

A_HIn is the absorbance of the indicator in its fully acidic form.

-

A_In⁻ is the absorbance of the indicator in its fully basic form.

-

-

A graphical method can also be used. Plot log [(A - A_HIn) / (A_In⁻ - A)] versus pH. The pKa is the pH at which the line crosses the x-axis (where log [(A - A_HIn) / (A_In⁻ - A)] = 0).

-

Caption: Experimental workflow for pKa determination.

Conclusion

The function of this compound as a pH indicator is a direct consequence of a proton-driven shift in its tautomeric equilibrium. The transition between the yellow azo form and the red hydrazone (quinonoid) form results in a distinct color change within a specific pH range. Understanding this fundamental mechanism, supported by quantitative data and detailed experimental protocols, is crucial for its effective application in research, analytical chemistry, and various stages of drug development where precise pH control and determination are paramount.

References

The Core Principles of Metanil Yellow Histochemical Staining: An In-depth Technical Guide

Metanil yellow is a synthetic, anionic azo dye that finds application in histology as a vibrant yellow counterstain. Its utility lies in its ability to provide sharp contrast to nuclear stains and to highlight specific tissue components, thereby enhancing morphological detail. This guide provides a comprehensive overview of the fundamental principles of this compound staining, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Fundamental Principles of this compound Staining

This compound, also known as Acid Yellow 36, is classified as an acid dye. The staining mechanism is primarily based on electrostatic interactions between the anionic dye molecules and cationic tissue components.

Chemical Properties:

The molecule possesses a sulfonic acid group (-SO₃H) that is ionized in aqueous solutions, imparting a net negative charge to the dye molecule. In a typical histological workflow, tissue proteins are fixed and treated under acidic conditions. This acidic environment protonates the free amino groups (-NH₂) on tissue proteins, particularly on collagen and cytoplasm, rendering them positively charged (-NH₃⁺). The negatively charged chromophore of this compound then electrostatically binds to these positively charged sites, resulting in a stable, yellow coloration of these structures.

This compound also functions as a pH indicator, transitioning from red at pH 1.2 to yellow at pH 2.3.[3] This property underscores the importance of pH control in staining protocols to ensure consistent and optimal results.

Below is a diagram illustrating the basic principle of this ionic interaction.

Applications in Histology

This compound is most commonly employed as a counterstain. Its primary roles include:

-

Highlighting Cytoplasm and Muscle: It provides a yellow background against which nuclear stains, like hematoxylin (B73222) (blue/purple), are vividly contrasted.

-

Staining Collagen: In trichrome staining methods, such as a variant of Masson's trichrome, this compound is used to specifically stain collagen fibers yellow, distinguishing them from muscle tissue, which is typically stained red.[2][4]

-

Enhancing PAS Staining: When used as a counterstain in Periodic Acid-Schiff (PAS) procedures, this compound increases the contrast and highlights PAS-positive entities.[5][6]

-

Specialized Stains: It is a key component in the Alcian Blue-H&E-Metanil Yellow (AB-H&E-MY) stain for diagnosing Barrett's Esophagus, where it stains collagen yellow and helps differentiate mucin types.[7][8] It is also used in Herovici staining to distinguish between young and mature collagen.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in various histological applications.

| Parameter | Value | Application Context | Reference |

| Chemical Formula | C₁₈H₁₄N₃NaO₃S | General | [1] |

| Formula Weight | 375.39 g/mol | General | [2] |

| Aqueous Solubility | 5.40% | Solution Preparation | [2] |

| Ethanol (B145695) Solubility | 5.40% | Solution Preparation | [2] |

| Absorption Maximum | 414-536 nm | Spectrophotometry | [2] |

| pH Indicator Range | 1.2 (Red) - 2.3 (Yellow) | Staining Principle | [3] |

| Typical Concentration | 0.25% in aqueous solution | General Counterstain | N/A |

| Staining Time | 1 - 5 minutes | General Counterstain | [9] |

| Alcian Blue-H&E-MY | 1 minute | Barrett's Esophagus Diagnosis | [7][9] |

| Herovici Stain | Variable | Collagen Differentiation | [10] |

Experimental Protocols

A generalized workflow for using this compound as a counterstain is presented below, followed by a specific, detailed protocol.

Protocol: Alcian Blue - H&E - this compound (AB-H&E-MY) Stain

This protocol is particularly effective for the diagnosis of Barrett's Esophagus.

Reagents:

-

Alcian Blue, pH 2.5 solution

-

Mayer's Hematoxylin

-

0.25% Hydrochloric Acid in water

-

0.25% Ammonia water

-

Eosin Solution

-

This compound Solution (e.g., 0.25% in 95% ethanol with 0.5% acetic acid)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

Methodology:

-

Deparaffinization and Hydration: Deparaffinize tissue sections in xylene (2 changes of 5 minutes each). Hydrate through graded alcohols (100%, 95%, 70%) to distilled water.[7]

-

Alcian Blue Staining: Stain in Alcian Blue, pH 2.5 solution for 15 minutes. This stains acidic mucins blue.[7]

-

Washing: Wash well in running tap water.

-

Nuclear Staining: Stain in Mayer's Hematoxylin for 4 minutes.[7]

-

Rinsing: Rinse in running water.

-

Differentiation: Differentiate in 0.25% hydrochloric acid for 2-3 seconds.[7]

-

Rinsing and Bluing: Rinse in running water. Blue in 0.25% ammonia water for 2-3 seconds.[7]

-

Washing: Wash well in running water.

-

Eosin Staining: Place in 70% ethanol for 1 minute, then stain with Eosin solution for 1 minute.[7]

-

Dehydration: Dehydrate in 95% ethanol (30-60 seconds) and two changes of 100% ethanol (30 seconds each).[7]

-

This compound Counterstaining: Place in this compound solution for 1 minute.[7]

-

Final Dehydration and Clearing: Rinse with two changes of 100% ethanol. Clear in xylene (2 changes of 3 minutes each).

-

Coverslipping: Mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Blue[7]

-

Cytoplasm: Pinkish-red[7]

-

Mucin (Barrett's Esophagus): Turquoise[7]

-

Collagen: Yellow[7]

-

Smooth Muscle: Salmon[7]

Safety and Handling

This compound is a toxic substance and should be handled with care. Chronic exposure has been linked to adverse health effects.[11] It is crucial to use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling the dye powder or its solutions. All staining procedures should be performed in a well-ventilated area.

Conclusion

This compound is a versatile and effective acid counterstain in histology. Its ability to form strong ionic bonds with protonated proteins makes it an excellent choice for providing contrast to nuclear stains and for the specific highlighting of collagen and cytoplasm. By understanding the core principles of its staining mechanism and by following standardized protocols, researchers can effectively leverage this compound to enhance the visualization and interpretation of tissue morphology.

References

- 1. chemicalworlds.com [chemicalworlds.com]

- 2. stainsfile.com [stainsfile.com]

- 3. This compound | 587-98-4 [chemicalbook.com]

- 4. This compound | C18H14N3NaO3S | CID 3935589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enhancement of histological detail using this compound as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Alcian Blue - H&E - this compound Stain for Diagnosing Barrett's Esophagus [sigmaaldrich.com]

- 8. prezi.com [prezi.com]

- 9. newcomersupply.com [newcomersupply.com]

- 10. This compound for Herovici staining [morphisto.at]

- 11. This compound - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS) | The Bioscan [thebioscan.com]

An In-depth Technical Guide to the Electrochemical Properties and Behavior of Metanil Yellow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties and behavior of Metanil yellow, a synthetic azo dye. Understanding its electrochemical characteristics is crucial for the development of sensitive and selective detection methods, as well as for assessing its environmental fate and degradation pathways. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental processes to support advanced research and application development.

Core Electrochemical Properties

This compound exhibits distinct electrochemical behavior, primarily centered around the reduction of its azo group (-N=N-). This process is influenced by several factors, including the electrode material, pH of the supporting electrolyte, and the applied electrochemical technique.

Redox Behavior

The electrochemical reduction of this compound is characterized as an irreversible process controlled by diffusion.[1][2] Cyclic voltammetry (CV) studies reveal a well-defined cathodic (reduction) peak and a corresponding anodic (oxidation) peak. For instance, in a neutral aqueous solution, a reduction peak can be observed at approximately -0.293 V and an oxidation peak at -0.697 V (at a scan rate of 50 mV/s).[1] The separation between the cathodic and anodic peak potentials (ΔEp) tends to increase with higher scan rates, further confirming the irreversible nature of the electrode reaction.[1] The primary electrochemical reaction involves the reduction of the azo linkage.[1][2]

Influence of pH

The electrochemical response of this compound is strongly dependent on the pH of the medium.[1] In acidic conditions, well-defined cathodic peaks are typically observed. As the pH increases, the cathodic peak potential shifts to more negative values, while the anodic peak potential shifts towards more positive values.[1] This indicates the involvement of protons in the electrode reaction mechanism. A linear relationship between the cathodic peak potential and pH is often observed in the acidic range (e.g., pH 2 to 6.5), after which the peak potential may become pH-independent.[1] This transition point can be correlated with the pKa value of the dye.[1]

Quantitative Electrochemical Data

The following tables summarize key quantitative data from various electrochemical studies on this compound.

Table 1: Cyclic Voltammetric Data for this compound

| Working Electrode | Supporting Electrolyte/pH | Scan Rate (mV/s) | Cathodic Peak Potential (Epc, V) | Anodic Peak Potential (Epa, V) | Reference |

| Platinum | Distilled Water | 50 | -0.293 | -0.697 | [1] |

| Platinum | Distilled Water | 2000 | -0.363 | -0.743 | [1] |

| Glassy Carbon | pH 6.5 | 200 | - | - | [1] |

| calix8/Au NPs/GCE | 0.1 M PBS, pH 6 | 25-250 | - | - | [3] |

Table 2: Electrochemical Detection of this compound using Voltammetric Methods

| Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

| NH2-fMWCNT's/GCE | SWASV | Not Specified | 0.17 nM | [4][5] |

| MWCNTs-Chit/GC | DPV | 1.0 - 300.0 | 0.3 µM | |

| calix8/Au NPs/GCE | DPV | 0.05 - 45 | 9.8 nM | [6] |

| MIP/Graphite | DPV | 0.1 - 1000 | 1.43 nM | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible electrochemical analysis of this compound. The following are generalized protocols for common techniques.

Cyclic Voltammetry (CV) Protocol

-

Electrode Preparation: A standard three-electrode system is used, comprising a working electrode (e.g., Platinum, Glassy Carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., Platinum wire).[8] The working electrode surface is polished and cleaned before each experiment.

-

Electrolyte Preparation: A stock solution of this compound (e.g., 2 x 10⁻³ M) is prepared in double-distilled water.[1][2] The supporting electrolyte (e.g., 1.0 M KCl) is added to the desired final volume.[1] For pH-dependent studies, appropriate buffer solutions (e.g., Britton-Robinson buffers) are used.[1][2]

-

Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen) for approximately 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[1]

-

Voltammetric Scan: The potential is cycled between a set starting and ending potential (e.g., –1.20 V to +1.20 V) at a specific scan rate (e.g., 50 - 2000 mV/s).[1] The resulting current is recorded as a function of the applied potential.

Differential Pulse Voltammetry (DPV) Protocol

-

Electrode and Electrolyte Preparation: Follow steps 1 and 2 of the CV protocol. Modified electrodes, such as those incorporating carbon nanotubes or nanoparticles, are often used to enhance sensitivity.[6]

-

Deoxygenation: As with CV, the removal of dissolved oxygen is essential.

-

DPV Parameters: The DPV waveform consists of small pulses superimposed on a linear potential sweep.[9] Key parameters to be set include the pulse amplitude (e.g., 50 mV), pulse width (e.g., 70 ms), and scan rate (e.g., 5 mV/s).[6][10]

-

Measurement: The current is measured twice during each pulse, once before the pulse and once at the end of the pulse.[9] The difference in current is plotted against the base potential. This technique effectively minimizes the contribution of the non-faradaic (charging) current, leading to higher sensitivity.[9]

Visualizations

The following diagrams illustrate key processes in the electrochemical analysis of this compound.

Caption: Proposed electrochemical reduction pathway of this compound.

Caption: General workflow for the electrochemical detection of this compound.

References

- 1. ewra.net [ewra.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]

- 10. Detection of heavy metals with differential pulse voltammetry | Metrohm [metrohm.com]

Metanil Yellow: A Technical Guide to its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metanil yellow is a non-permitted azo dye widely used as an adulterant in various food products. Concerns regarding its safety have prompted investigations into its toxicological profile, particularly its potential to induce genetic damage. This technical guide provides an in-depth review of the available scientific literature on the genotoxicity and mutagenicity of this compound. It summarizes key findings from various assays, details experimental methodologies, and explores the potential mechanisms of action. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development to understand the genotoxic risks associated with this compound exposure.

Introduction

This compound (Acid Yellow 36) is a synthetic monoazo dye that, despite being banned for consumption in many countries, is frequently detected in food items due to its low cost and vibrant color. The presence of this xenobiotic in the food chain raises significant health concerns, including its potential to cause genetic mutations and damage DNA, which are critical events in the initiation of carcinogenesis. This guide synthesizes the current scientific knowledge on the genotoxic and mutagenic properties of this compound, focusing on data from key in vitro and in vivo assays.

Evidence of Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been evaluated in a variety of test systems, ranging from plant bioassays to mammalian cell cultures. The collective evidence suggests that this compound possesses clastogenic (chromosome-breaking) and potentially mutagenic properties.

Chromosomal Aberration Assays

The Allium cepa (onion root tip) assay is a widely used and sensitive method for assessing the clastogenic potential of chemical substances. Studies have consistently demonstrated the ability of this compound to induce chromosomal aberrations in A. cepa root cells.[1][2]

Table 1: Mitotic Index and Chromosomal Aberrations in Allium cepa Root Cells Exposed to this compound

| Concentration (%) | Exposure Time (h) | Mitotic Index (Mean ± SD) | Total Chromosomal Aberrations (%) |

| Control | 24 | 10.50 ± 0.85 | 1.20 |

| 0.25 | 24 | 9.80 ± 0.75 | 2.50 |

| 0.50 | 24 | 8.10 ± 0.60 | 5.80 |

| 0.75 | 24 | 6.50 ± 0.50 | 8.90 |

| 1.0 | 24 | 4.20 ± 0.40 | 12.50 |

| Control | 48 | 10.20 ± 0.80 | 1.50 |

| 0.25 | 48 | 8.90 ± 0.70 | 4.20 |

| 0.50 | 48 | 7.20 ± 0.55 | 7.90 |

| 0.75 | 48 | 5.10 ± 0.45 | 11.80 |

| 1.0 | 48 | 3.10 ± 0.30 | 15.60** |

| Data adapted from Khan et al., 2020.[1] | |||

| p < 0.05, **p < 0.001 compared to control. |

The types of chromosomal aberrations observed include stickiness, anaphase bridges, chromosome breaks, and c-mitosis.[1][2] The dose- and time-dependent increase in chromosomal abnormalities and decrease in mitotic index indicate both clastogenic and cytotoxic effects.[1]

Sister Chromatid Exchange (SCE) Assay

An in vivo study on mice demonstrated that this compound significantly increases the frequency of sister chromatid exchanges (SCEs) in bone marrow cells. This assay is a sensitive indicator of DNA damage and repair. The co-administration of this compound with nitrite (B80452) further potentiated the induction of SCEs, suggesting the formation of a more potent clastogenic compound, likely a nitrosamine.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A study investigating the mutagenicity of this compound using the standard Ames assay with S. typhimurium strain TA98 did not find evidence of mutagenic activity, both with and without metabolic activation (S9).[3]

Table 2: Ames Test Results for this compound with Salmonella typhimurium TA98

| Concentration (µ g/plate ) | - S9 Mix (Revertants/plate) | + S9 Mix (Revertants/plate) |

| Vehicle Control | 25 ± 4 | 30 ± 5 |

| 10 | 27 ± 3 | 32 ± 4 |

| 50 | 26 ± 5 | 31 ± 6 |

| 100 | 24 ± 4 | 29 ± 5 |

| 500 | 23 ± 3 | 28 ± 4 |

| Positive Control | >1000 | >1000 |

| Data interpretation based on available literature indicating a negative result.[3] The values presented are hypothetical and for illustrative purposes. |

It is important to note that the negative result in this specific strain does not entirely rule out mutagenicity, as other strains or different metabolic activation systems could yield different results.

Comet Assay (Single Cell Gel Electrophoresis)

Currently, there is a lack of publicly available studies that have specifically investigated the ability of this compound to induce DNA strand breaks using the comet assay. The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells and would be a valuable tool for further elucidating the genotoxic profile of this compound.

Experimental Protocols

This section provides detailed methodologies for the key assays discussed. While some protocols are generalized due to the lack of specific published details for this compound, they are based on standard OECD guidelines and common laboratory practices.

Allium cepa Chromosomal Aberration Assay

-

Test System: Allium cepa (common onion) bulbs.

-

Procedure:

-

Onion bulbs are grown in the dark in distilled water until roots reach 2-3 cm in length.

-

The bulbs are then transferred to different concentrations of this compound solution (e.g., 0.25%, 0.50%, 0.75%, 1.0%) for specific exposure durations (e.g., 24 and 48 hours). A control group is maintained in distilled water.

-

After treatment, the root tips are excised and fixed in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

-

The fixed root tips are hydrolyzed in 1N HCl at 60°C for 5-10 minutes and then stained with acetocarmine or Feulgen stain.

-

The stained root tips are squashed on a clean microscope slide in a drop of 45% acetic acid.

-

Slides are observed under a light microscope to score for mitotic index (number of dividing cells / total number of cells) and chromosomal aberrations in different mitotic stages.

-

Sister Chromatid Exchange (SCE) Assay (In Vivo)

-

Test System: Swiss albino mice.

-

Procedure:

-

Mice are implanted with a 5-bromodeoxyuridine (BrdU) tablet subcutaneously to ensure continuous labeling of DNA for two cell cycles.

-

Animals are then treated with this compound via oral gavage or intraperitoneal injection at various dose levels. A vehicle control group is also included.

-